2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
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Overview
Description
Helicin is a naturally occurring compound found in the Rosaceae family. It is a beta-D-glucoside and benzaldehyde derivative, formed by oxidizing the benzylic hydroxyl group of salicin to the corresponding aldehyde . Helicin has a molecular formula of C13H16O7 and a molecular weight of 284.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Helicin can be synthesized by oxidizing salicin, a naturally occurring glucoside, to convert its benzylic hydroxyl group into an aldehyde group . The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to ensure selective oxidation.
Industrial Production Methods
Industrial production of helicin involves the extraction of salicin from plant sources, followed by its chemical oxidation. The process includes:
- Extraction of salicin from plant materials using solvents like ethanol or water.
- Purification of salicin through crystallization or chromatography.
- Oxidation of purified salicin using suitable oxidizing agents under controlled temperature and pH conditions to yield helicin .
Chemical Reactions Analysis
Types of Reactions
Helicin undergoes various chemical reactions, including:
Oxidation: Helicin can be further oxidized to form benzoic acid derivatives.
Reduction: The aldehyde group in helicin can be reduced to form the corresponding alcohol.
Substitution: Helicin can undergo nucleophilic substitution reactions at the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Helicin has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other benzaldehyde derivatives.
Biology: Studied for its role in plant metabolism and its enzymatic hydrolysis by beta-glucosidases.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of flavoring agents and fragrances.
Mechanism of Action
Helicin exerts its effects primarily through its interaction with enzymes and cellular pathways. It is hydrolyzed by the enzyme beta-glucosidase to release glucose and benzaldehyde. The released benzaldehyde can then participate in various biochemical pathways, exerting its biological effects. The exact molecular targets and pathways involved in helicin’s mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Salicin: A precursor to helicin, found in willow bark and known for its anti-inflammatory properties.
Benzaldehyde: A simple aromatic aldehyde with a similar structure to the aldehyde group in helicin.
Glucosides: A class of compounds that includes helicin and salicin, characterized by the presence of a glucose moiety attached to another functional group.
Uniqueness of Helicin
Helicin is unique due to its specific structure, which combines a glucose moiety with a benzaldehyde group. This structure allows it to undergo specific enzymatic hydrolysis and participate in unique biochemical pathways, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H16O7 |
---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C13H16O7/c14-5-7-3-1-2-4-8(7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11+,12-,13?/m1/s1 |
InChI Key |
BGOFCVIGEYGEOF-HENWMNBSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C=O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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